
1-(Methacryloyloxymethyl)propyl hydrogen maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methacryloyloxymethyl)propyl hydrogen maleate, also known as MPMA, is a chemical compound that belongs to the family of methacrylate esters. It is commonly used in the field of polymer chemistry as a monomer for the synthesis of various copolymers and polymer blends. MPMA is a versatile compound that has a wide range of applications in various industries, including adhesives, coatings, and biomedical applications.
Mecanismo De Acción
The mechanism of action of 1-(Methacryloyloxymethyl)propyl hydrogen maleate is not fully understood, but it is believed to involve the formation of covalent bonds between the polymer and the target molecule or tissue. This compound-based copolymers can be designed to target specific molecules or tissues by incorporating specific functional groups into the polymer chain. The resulting polymer can then interact with the target molecule or tissue through various mechanisms, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions.
Biochemical and Physiological Effects:
This compound has been shown to possess low toxicity and biocompatibility, which makes it suitable for various biomedical applications. This compound-based copolymers have been shown to be non-immunogenic and non-inflammatory, which can reduce the risk of adverse reactions in vivo. This compound-based hydrogels have also been shown to support cell growth and differentiation, which can promote tissue regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Methacryloyloxymethyl)propyl hydrogen maleate has several advantages for lab experiments, including its versatility, low toxicity, and biocompatibility. This compound-based copolymers can be designed to have specific properties, such as controlled release of drugs or targeting of specific tissues. However, this compound also has some limitations, including its high cost and the complexity of its synthesis.
Direcciones Futuras
There are several future directions for the research and development of 1-(Methacryloyloxymethyl)propyl hydrogen maleate-based materials. One area of research is the development of this compound-based copolymers for the targeted delivery of drugs to specific tissues and organs. Another area of research is the development of this compound-based hydrogels for tissue engineering applications, such as the regeneration of bone, cartilage, and skin. Additionally, the development of this compound-based biosensors for the detection of specific molecules or pathogens is also an area of active research.
Métodos De Síntesis
The synthesis of 1-(Methacryloyloxymethyl)propyl hydrogen maleate can be achieved by the reaction of methacrylic acid with maleic anhydride in the presence of a suitable catalyst. The resulting product is then esterified with methanol to obtain this compound. The chemical structure of this compound is shown below:
Aplicaciones Científicas De Investigación
1-(Methacryloyloxymethyl)propyl hydrogen maleate has been extensively studied for its potential applications in the field of biomedical research. It has been shown to possess unique properties that make it an ideal candidate for various biomedical applications, including drug delivery, tissue engineering, and biosensors. This compound-based copolymers have been developed for the targeted delivery of drugs to specific tissues and organs, which can improve the efficacy and reduce the side effects of drugs. This compound-based hydrogels have also been developed for tissue engineering applications, which can mimic the extracellular matrix of various tissues and promote cell growth and differentiation.
Propiedades
Número CAS |
130007-48-6 |
|---|---|
Fórmula molecular |
C8H5Cl2NS |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
(Z)-4-[1-(2-methylprop-2-enoyloxy)butan-2-yloxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H16O6/c1-4-9(7-17-12(16)8(2)3)18-11(15)6-5-10(13)14/h5-6,9H,2,4,7H2,1,3H3,(H,13,14)/b6-5- |
Clave InChI |
UKTFKFNAQNTBGK-WAYWQWQTSA-N |
SMILES isomérico |
CCC(COC(=O)C(=C)C)OC(=O)/C=C\C(=O)O |
SMILES |
CCC(COC(=O)C(=C)C)OC(=O)C=CC(=O)O |
SMILES canónico |
CCC(COC(=O)C(=C)C)OC(=O)C=CC(=O)O |
Sinónimos |
1-(methacryloyloxymethyl)propyl hydrogen maleate MMPM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



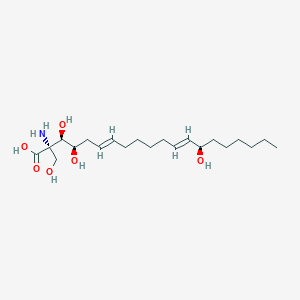
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
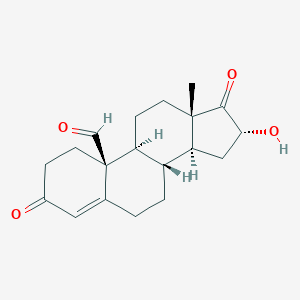
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)
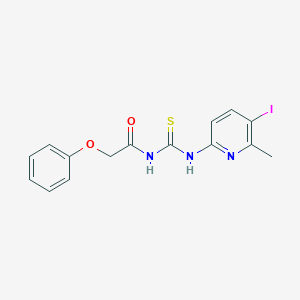
![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)
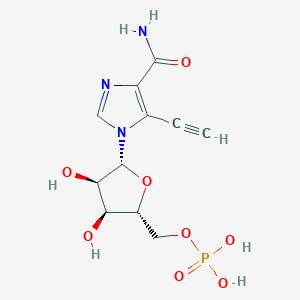
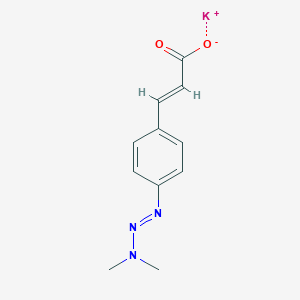
![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
